molecular formula C11H15NO2 B556679 3,4-Dimethyl-L-Phenylalanine CAS No. 142995-28-6

3,4-Dimethyl-L-Phenylalanine

Cat. No.: B556679
CAS No.: 142995-28-6
M. Wt: 193.24 g/mol
InChI Key: PHTDECHKNDJYMG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-L-Phenylalanine: is an amino acid derivative characterized by the presence of two methyl groups attached to the phenyl ring of L-PhenylalanineThe molecular formula of this compound is C11H15NO2, and it has a molecular weight of 193.25 g/mol .

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-L-Phenylalanine plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various phenolic compounds, which have diverse biological functions. The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to trans-cinnamic acid. This interaction is essential for the production of flavonoids, lignins, and other phenolic compounds. Additionally, this compound may interact with other enzymes and proteins involved in amino acid metabolism, influencing the overall metabolic flux and the levels of various metabolites .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell growth and differentiation, particularly in plant cells where it enhances the production of secondary metabolites such as shikonin and its derivatives. In mammalian cells, the compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of phenylalanine ammonia-lyase, leading to changes in the levels of downstream metabolites and impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. The compound acts as a substrate for phenylalanine ammonia-lyase, facilitating the conversion of phenylalanine to trans-cinnamic acid. This reaction is a key step in the phenylpropanoid pathway, leading to the production of various phenolic compounds. Additionally, this compound may inhibit or activate other enzymes involved in amino acid metabolism, thereby influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can enhance cell proliferation and differentiation over extended periods, particularly in plant cell cultures. Its stability may be affected by environmental conditions such as pH and temperature, which can lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic pathways and cellular functions. At high doses, it can lead to toxic or adverse effects, such as disruptions in amino acid metabolism and oxidative stress. Studies have shown that there is a threshold effect, where the compound’s benefits are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway and amino acid metabolism. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, influencing the production of phenolic compounds. The compound also affects the metabolic flux, redirecting carbon and nitrogen towards the synthesis of secondary metabolites. This can lead to changes in the levels of various metabolites and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of the compound into cells. Once inside the cell, this compound can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules. The compound’s localization and accumulation can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to the endoplasmic reticulum, where it interacts with enzymes involved in the phenylpropanoid pathway. Additionally, it may be localized in the cytosol, where it can influence amino acid metabolism and other cellular processes. The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-L-Phenylalanine typically involves the alkylation of L-Phenylalanine. One common method is the Friedel-Crafts alkylation, where L-Phenylalanine is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the 3 and 4 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for high yield and purity, often incorporating advanced purification methods such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-L-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dimethyl-L-Phenylalanine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and chiral intermediates. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein engineering. Its unique structure allows for the investigation of steric and electronic effects on enzyme activity .

Medicine: Its structural modifications can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its derivatives are used in the formulation of advanced polymers and coatings .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-L-Phenylalanine is unique due to the specific placement of methyl groups on the phenyl ring, which imparts distinct steric and electronic properties. These modifications can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDECHKNDJYMG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595332
Record name 3,4-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142995-28-6
Record name 3,4-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-L-Phenylalanine
Reactant of Route 2
3,4-Dimethyl-L-Phenylalanine
Reactant of Route 3
3,4-Dimethyl-L-Phenylalanine
Reactant of Route 4
3,4-Dimethyl-L-Phenylalanine
Reactant of Route 5
3,4-Dimethyl-L-Phenylalanine
Reactant of Route 6
3,4-Dimethyl-L-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.